molecular formula C5H2ClF2NO2S B1396115 3,5-Difluoropyridine-2-sulfonyl chloride CAS No. 1261587-79-4

3,5-Difluoropyridine-2-sulfonyl chloride

Cat. No. B1396115
CAS RN: 1261587-79-4
M. Wt: 213.59 g/mol
InChI Key: CIOHIQODKNEMPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Difluoropyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C₅H₂ClF₂NO₂S. It belongs to the class of heterocyclic compounds known as pyridines. The compound features two fluorine atoms and a sulfonyl chloride group attached to the pyridine ring. Its systematic name is 3,5-difluoro-2-(chlorosulfonyl)pyridine. This compound has garnered interest due to its unique properties arising from the electron-withdrawing substituents on the aromatic ring .


Synthesis Analysis

Several synthetic methods exist for preparing this compound. One approach involves the fluorination of pyridine using a complex of AlF₃ and CuF₂ at elevated temperatures (450–500°C). This reaction yields a mixture of 2-fluoropyridine and 2,6-difluoropyridine, with respective yields of 32% and 11% .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with fluorine atoms at positions 3 and 5, along with a sulfonyl chloride group attached to position 2. The presence of these electron-withdrawing substituents affects the compound’s reactivity and properties .

Scientific Research Applications

Solid-Phase Synthesis

Polymer-supported sulfonyl chloride, including compounds like 3,5-difluoropyridine-2-sulfonyl chloride, is used in the solid-phase synthesis of 1,3-oxazolidin-2-ones, which are significant due to their antibacterial activity. This approach allows for the rapid preparation of a large number of structurally related molecules, crucial in drug development (Holte, Thijs, & Zwanenburg, 1998).

Carbonic Anhydrase Inhibition

Compounds derived from the reaction of sulfonyl chlorides, including variants like this compound, with aromatic/heterocyclic sulfonamides have been studied as carbonic anhydrase inhibitors. These inhibitors are explored for their potential in lowering intraocular pressure, making them relevant in the development of new antiglaucoma drugs (Scozzafava et al., 2000).

Catalytic Sulfonylation of Arenes

Sulfonylation reactions are key in aromatic electrophilic substitutions, where sulfonyl chlorides play a vital role. This compound could be part of such reactions for preparing sulfones with industrial applications (Répichet et al., 1999).

Ruthenium-Catalyzed Sulfonylation

In the field of organic synthesis, ruthenium-catalyzed sulfonylation processes, potentially involving this compound, have been developed for functionalizing compounds like N-aryl-2-aminopyridines (Ramesh & Jeganmohan, 2017).

Synthesis of Fluorinated Polyamides

This compound is utilized in synthesizing novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These polyamides exhibit significant thermal stability and low dielectric constants, making them suitable for various industrial applications (Liu et al., 2013).

Development of Biologically Active Compounds

This compound may be involved in the synthesis of biologically active compounds, such as O-substituted derivatives of sulfonamides, which show promising activity against specific enzymes (Khalid et al., 2013).

Mechanism of Action

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactive species could influence the action, efficacy, and stability of 3,5-Difluoropyridine-2-sulfonyl chloride . For instance, its reactivity might be enhanced under acidic conditions due to the increased electrophilicity of the sulfonyl chloride group.

Biochemical Analysis

Biochemical Properties

3,5-Difluoropyridine-2-sulfonyl chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to act as a sulfonylating agent, which means it can transfer a sulfonyl group to other molecules. This interaction is crucial in the synthesis of sulfonamide derivatives, which are important in medicinal chemistry . The compound’s ability to form stable sulfonylated products makes it valuable in biochemical research.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can inhibit certain enzymes, leading to changes in cellular activities. For instance, it may interfere with the normal function of enzymes involved in metabolic pathways, thereby altering the cell’s metabolic state .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, leading to enzyme inhibition or activation. This binding can result in changes in gene expression and cellular function. The sulfonyl group transfer is a key aspect of its mechanism, as it modifies the target molecules, leading to altered biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into other products, which can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound can have lasting impacts on cells, depending on its concentration and exposure duration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound becomes harmful .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its transformation and utilization within the cell. The compound’s presence can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic state of the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its biochemical activity and effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell. Its activity and function are influenced by its localization, as it interacts with different biomolecules in various cellular environments .

properties

IUPAC Name

3,5-difluoropyridine-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClF2NO2S/c6-12(10,11)5-4(8)1-3(7)2-9-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIOHIQODKNEMPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClF2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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